

# Application Note: Quantitative Determination of Rat Copeptin using a Sandwich ELISA

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## Compound of Interest

Compound Name: Copeptin (rat)

Cat. No.: B15600087

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Copeptin, the C-terminal portion of the precursor peptide pre-provasopressin, is emerging as a critical biomarker in a variety of research fields.[1][2] It is co-synthesized and released in equimolar amounts with arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[1][3] Due to the inherent instability and short half-life of AVP, direct measurement is challenging.[3] Copeptin, being a more stable peptide, serves as a reliable surrogate marker for AVP release, reflecting the activation of the vasopressinergic system.[3][4] In rats, as in humans, copeptin levels are investigated in models of cardiovascular disease, renal dysfunction, and metabolic disorders.[5] This application note provides a detailed protocol for the quantitative measurement of rat copeptin in serum, plasma, and tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

## Principle of the Assay

The Sandwich ELISA is a highly sensitive and specific method for the detection of an antigen. This assay employs a 96-well microplate pre-coated with a capture antibody specific for rat copeptin. When the sample is added to the wells, copeptin present in the sample binds to the immobilized capture antibody. Following a washing step to remove unbound substances, a biotin-conjugated detection antibody, also specific for rat copeptin, is added. This detection antibody binds to a different epitope on the captured copeptin, forming a "sandwich". After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to

the biotin on the detection antibody. A final wash removes unbound conjugate, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the TMB substrate into a colored product. The intensity of the color, which is proportional to the amount of copeptin in the sample, is measured spectrophotometrically at 450 nm. The concentration of copeptin in the samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of rat copeptin.

## Experimental Protocols

### Materials Required

- Rat Copeptin ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated detection antibody, streptavidin-HRP conjugate, wash buffer, TMB substrate, and stop solution)[6]
- Microplate reader capable of measuring absorbance at 450 nm[7]
- Precision pipettes and disposable tips[6][7]
- Distilled or deionized water[6][7]
- Graduated cylinders[6][7]
- Vortex mixer
- Absorbent paper[6][7]

### Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 10 minutes. Collect the serum.
- Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 3000 rpm for 10 minutes and collect the plasma.[8]
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 5000 rpm for 10 minutes to remove debris. Collect the supernatant.

Assay Procedure<sup>[5][9][10]</sup>

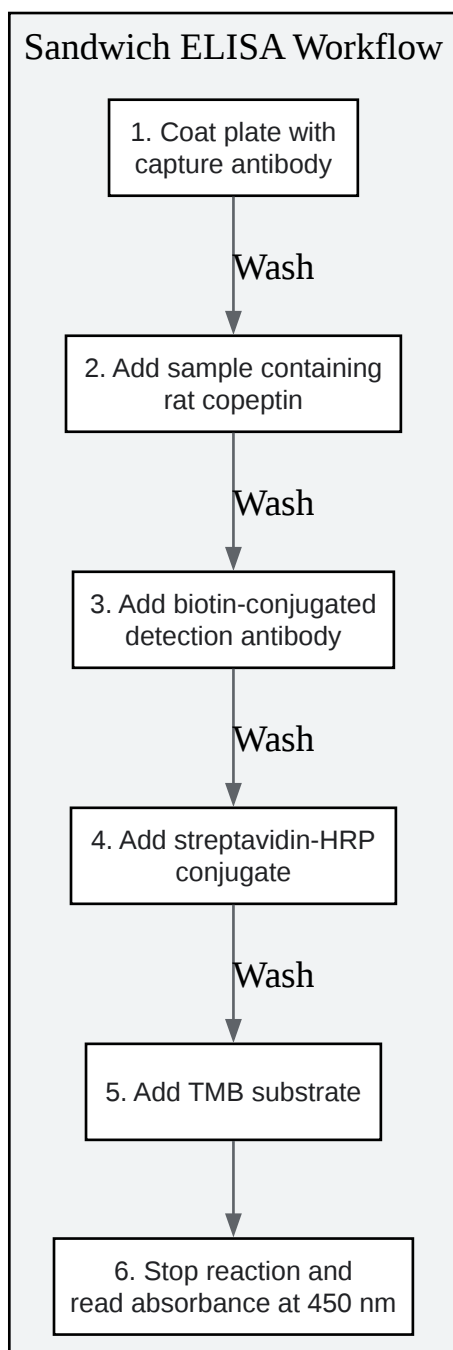
- **Reagent Preparation:** Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
- **Add Standards and Samples:** Add 100  $\mu$ L of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation:** Cover the plate and incubate for 90 minutes at 37°C.
- **Wash:** Aspirate the liquid from each well and wash the plate three times with 300  $\mu$ L of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
- **Add Detection Antibody:** Add 100  $\mu$ L of the biotin-conjugated detection antibody to each well.
- **Incubation:** Cover the plate and incubate for 60 minutes at 37°C.
- **Wash:** Repeat the wash step as described in step 4.
- **Add Streptavidin-HRP:** Add 100  $\mu$ L of the streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate for 30 minutes at 37°C.
- **Wash:** Repeat the wash step as described in step 4, but for a total of five washes.
- **Develop Color:** Add 90  $\mu$ L of TMB substrate to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
- **Stop Reaction:** Add 50  $\mu$ L of stop solution to each well. The color will change from blue to yellow.
- **Read Plate:** Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.

## Data Presentation

Table 1: Typical Performance Characteristics of a Rat Copeptin Sandwich ELISA Kit

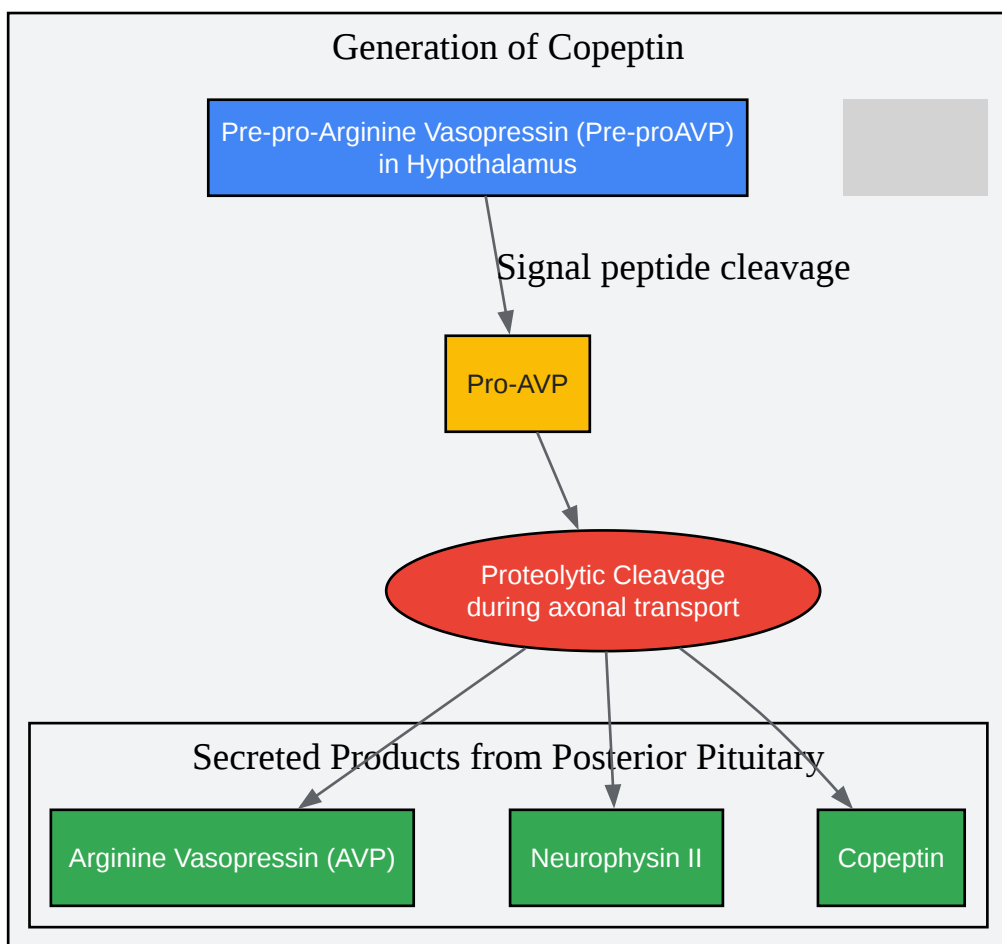
Parameter	Value	Reference
Detection Range	3.125 - 200 pg/mL	<a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Sensitivity	1.875 pg/mL	<a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Sample Types	Serum, Plasma, Tissue Homogenates	<a href="#">[5]</a>
Reactivity	Rat	<a href="#">[5]</a> <a href="#">[11]</a>
Assay Time	~4 hours	<a href="#">[9]</a>

## Mandatory Visualizations



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Caption: Sandwich ELISA workflow for rat copeptin detection.



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Caption: Biosynthesis of copeptin from its precursor, pre-proAVP.

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